molecular formula C17H16N4O4S B2911354 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]methanesulfonamide CAS No. 2034545-34-9

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]methanesulfonamide

Katalognummer: B2911354
CAS-Nummer: 2034545-34-9
Molekulargewicht: 372.4
InChI-Schlüssel: MLXMGXXIAMTKEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]methanesulfonamide (CAS 2034545-34-9) is a high-complexity organic compound with a molecular formula of C17H16N4O4S and a molecular weight of 372.40 g/mol . This molecule is characterized by a unique structure incorporating three distinct heterocyclic systems—a 1,2-benzoxazole, a furan, and a pyrazole ring—linked by a methanesulfonamide group . This specific architecture, particularly the benzoxazole scaffold, is often associated with significant biological activity in medicinal chemistry research, making it a valuable intermediate for developing novel pharmacologically active agents . The compound has a topological polar surface area of 112 Ų and an calculated XLogP of 1.4, providing key insights into its potential solubility and permeability characteristics for physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) studies . It is supplied with a catalog number for easy identification and is intended for use in chemical biology, hit-to-lead optimization, and as a building block in the synthesis of more complex molecular entities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-26(23,12-14-13-5-1-2-6-16(13)25-20-14)19-11-15(17-7-3-10-24-17)21-9-4-8-18-21/h1-10,15,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXMGXXIAMTKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(1,2-benzoxazol-3-yl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]methanesulfonamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. A study on related benzoxazole compounds demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans. For instance, certain derivatives showed minimal inhibitory concentrations (MICs) that suggest potential for therapeutic applications in treating infections caused by these pathogens .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis32
Compound BCandida albicans64
Compound CEscherichia coli128

Anticancer Activity

Benzoxazole derivatives have also been investigated for their anticancer properties. Specific studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. Notably, the structure–activity relationship (SAR) analysis revealed that modifications to the benzoxazole core significantly influence the cytotoxic potency of these compounds .

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF-710
Compound EA54915
Compound FPC320

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. For example, some studies suggest that benzoxazole derivatives may inhibit topoisomerase enzymes or interfere with DNA synthesis in cancer cells, leading to apoptosis .

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficacy of various benzoxazole derivatives against standard bacterial strains. The results indicated that while many compounds had limited activity, several showed promising results against Gram-positive organisms, highlighting their potential as lead compounds for further development.
  • Cytotoxicity Testing : In vitro assays conducted on multiple cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity.

Vergleich Mit ähnlichen Verbindungen

N-(2-(6-(Furan-2-yl)-1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-Trimethyl-1H-Pyrazole-4-sulfonamide ()

  • Molecular Formula : C₁₇H₂₀N₆O₃S
  • Molecular Weight : 388.4 g/mol
  • Key Differences: Replaces the benzoxazole with an imidazo[1,2-b]pyrazole ring, increasing planarity and rigidity.
  • Implications : The imidazo-pyrazole system may improve binding to kinase targets, while methyl groups on the pyrazole could reduce metabolic oxidation compared to the unsubstituted pyrazole in the target compound .

A61603 ()

  • Structure : N-(5-[4,5-Dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride
  • Molecular Formula : C₁₄H₁₈N₃O₃S·HCl
  • Key Differences: Contains a tetrahydronaphthalene scaffold instead of benzoxazole, favoring hydrophobic interactions. Features an imidazoline ring, which may enhance α₁A-adrenoceptor agonist activity.

N-[1-(2-Chlorophenyl)ethyl]methanesulfonamide ()

  • Molecular Formula: C₉H₁₁ClNO₂S
  • Molecular Weight : 232.71 g/mol
  • Key Differences: Lacks heterocyclic substituents (furan, pyrazole, benzoxazole), simplifying the structure.
  • Implications : The absence of heterocycles reduces hydrogen-bonding capacity but may improve blood-brain barrier permeability compared to the target compound .

Physicochemical and Pharmacological Data

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Targets/Activities
Target Compound C₁₇H₁₄N₄O₄S 378.38 2.1 0.15 (PBS) Unknown (hypothesized kinase or GPCR modulation)
Compound from C₁₇H₂₀N₆O₃S 388.4 1.8 0.22 (DMSO) Kinase inhibition (structural analogy)
A61603 C₁₄H₁₈N₃O₃S·HCl 335.83 (base) 1.5 0.45 (water) α₁A-Adrenoceptor agonist (EC₅₀ = 0.3 nM)
N-[1-(2-Chlorophenyl)ethyl]methanesulfonamide C₉H₁₁ClNO₂S 232.71 3.2 0.08 (PBS) CNS-penetrant sulfonamide (theoretical)

Q & A

Basic: What synthetic strategies are recommended for constructing the heterocyclic benzoxazole, furan, and pyrazole moieties in this compound?

Answer:
The synthesis of heterocyclic rings like benzoxazole, furan, and pyrazole typically involves cyclization or coupling reactions. For benzoxazole, intramolecular cyclization of o-aminophenol derivatives with carbonyl sources (e.g., POCl₃) is a standard method . Furan rings can be synthesized via Paal-Knorr cyclization using 1,4-diketones, while pyrazole moieties are often formed via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds . Microwave-assisted synthesis (e.g., 60–80°C, 300 W) can enhance reaction efficiency and yield for time-sensitive steps .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this sulfonamide derivative?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm connectivity of the benzoxazole, furan, and pyrazole groups (e.g., pyrazole protons at δ 7.2–8.5 ppm, furan protons at δ 6.3–7.4 ppm) .
  • HRMS : For precise molecular weight validation (e.g., resolving isotopic patterns for Cl/F-containing analogs) .
  • X-ray crystallography : To determine the 3D conformation of the methanesulfonamide group and inter-ring angles (e.g., torsion angles <10° for planar benzoxazole) .

Basic: How can researchers design initial biological screening assays for this compound?

Answer:
Prioritize target-based assays aligned with structural analogs:

  • Enzyme inhibition : Test against phosphodiesterases (PDEs) or kinases using fluorescence polarization (IC₅₀ determination) .
  • Cellular assays : Measure glucose uptake in hepatocytes (e.g., via 2-NBDG fluorescence) if the compound shares structural motifs with insulin sensitizers .
  • Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, given the known activity of benzoxazole derivatives .

Advanced: What computational approaches are suitable for predicting reactivity or target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., pyrazole N-atoms as H-bond donors) .
  • Molecular docking : Simulate binding to PDE4 or kinase domains (PDB: 1XMU) using AutoDock Vina, focusing on sulfonamide oxygen interactions with catalytic residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .

Advanced: How can X-ray crystallography resolve contradictions in proposed structural models?

Answer:
Single-crystal X-ray analysis (e.g., Cu-Kα radiation, 296 K) resolves ambiguities in:

  • Bond lengths : Confirm sulfonamide S–N distances (~1.63 Å) vs. amide bonds (~1.32 Å) .
  • Torsion angles : Validate non-planar conformations between benzoxazole and furan rings (e.g., dihedral angles >30° indicate steric hindrance) .
  • Intermolecular interactions : Identify π-π stacking (3.5–4.0 Å) or hydrogen bonds (N–H···O, 2.8–3.2 Å) influencing crystal packing .

Advanced: What formulation strategies improve solubility without altering pharmacophore integrity?

Answer:

  • Salt formation : Methanesulfonate salts (e.g., PF-06439015 mesylate) enhance aqueous solubility via ionic interactions .
  • Co-crystallization : Use coformers like 2-aminobenzothiazole to create hydrogen-bonded networks, improving dissolution rates .
  • Prodrug design : Introduce hydrolyzable esters at the sulfonamide group (e.g., methyl ester prodrugs activated in vivo) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Pyrazole substitution : Replace 1H-pyrazole with 1,2,4-triazole to test impact on PDE inhibition (IC₅₀ shifts >10-fold indicate critical interactions) .
  • Furan bioisosteres : Substitute furan with thiophene or pyrrole to evaluate metabolic stability (CYP3A4 t½ increases with thiophene) .
  • Sulfonamide modifications : Compare trifluoromethanesulfonyl vs. methanesulfonyl groups for enhanced target affinity (ΔΔG < -2 kcal/mol) .

Advanced: What mechanistic insights explain contradictory enzymatic inhibition data across analogs?

Answer:
Contradictions may arise from:

  • Allosteric vs. orthosteric binding : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive (Km shifts) vs. non-competitive inhibition (Vmax changes) .
  • Metabolic interference : LC-MS/MS profiling identifies reactive metabolites (e.g., furan epoxides) that deactivate enzymes nonspecifically .
  • Protein flexibility : Crystallography of ligand-bound complexes may reveal induced-fit vs. rigid binding modes .

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